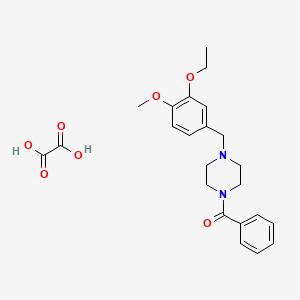![molecular formula C22H19N3O4 B5225225 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5225225.png)
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2008 and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of Aurora A kinase, a protein that is overexpressed in many types of cancer cells. 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide inhibits the activity of Aurora A kinase by binding to the ATP binding site of the protein. This prevents the protein from carrying out its normal functions, including phosphorylation of downstream targets involved in cell division and proliferation. The inhibition of Aurora A kinase by 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell proliferation, and reduces the growth of tumors in animal models. 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has also been found to enhance the effects of chemotherapy drugs in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has several advantages for use in lab experiments, including its specificity for Aurora A kinase and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Direcciones Futuras
There are several potential future directions for research on 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide. These include further studies on its mechanism of action, optimization of its dosage and administration route, and evaluation of its potential use in combination with other cancer therapies. Additionally, there is a need for clinical trials to evaluate its safety and efficacy in humans. Overall, 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has shown promise as a potential cancer therapy, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-methoxyphenol with paraformaldehyde to form 2-methoxybenzyl alcohol, which is then reacted with 4-chloroquinoline to form 2-(4-chloroquinolin-7-yl)methoxyphenyl methanol. This intermediate is then reacted with isoxazole-3-carboxylic acid to form the final product, 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide.
Propiedades
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-20-8-4-5-9-21(20)28-14-16-12-19(25-29-16)22(26)24-13-15-10-11-23-18-7-3-2-6-17(15)18/h2-12H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXXZCHOXZXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=NO2)C(=O)NCC3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5225143.png)
![(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5225149.png)

![2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5225162.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5225163.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5225173.png)
![ethyl {[3-(1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5225180.png)
![4-allyl-1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5225182.png)
![2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone](/img/structure/B5225184.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225203.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B5225207.png)

![(2-furylmethyl){[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B5225248.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5225256.png)